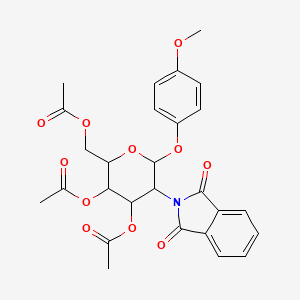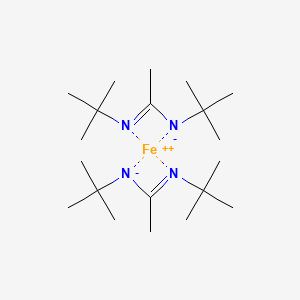
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+): is a complex organometallic compound It features an iron(2+) ion coordinated with a ligand containing tert-butyl groups and a carbonimidoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) typically involves the reaction of iron(2+) salts with tert-butyl-substituted ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete coordination of the ligand to the iron center.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to iron(2+) using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the tert-butyl groups or the carbonimidoyl moiety are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other organometallic compounds.
Major Products Formed:
Oxidation: Iron(3+) complexes.
Reduction: Iron(2+) complexes with modified ligands.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is used as a catalyst in various organic reactions, including hydrogenation and polymerization. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology: In biological research, this compound can be used to study the interactions between metal ions and biological molecules. It serves as a model compound for understanding metalloprotein functions and enzyme mechanisms.
Medicine: Potential applications in medicine include the development of metal-based drugs and diagnostic agents. The compound’s ability to coordinate with various ligands makes it a candidate for targeted drug delivery systems.
Industry: In the industrial sector, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is used in the production of specialty chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and fine chemical synthesis.
Mecanismo De Acción
The mechanism of action of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) involves the coordination of the iron(2+) ion with the ligand, which stabilizes the metal center and allows for various chemical transformations. The molecular targets include substrates that can interact with the iron center, leading to catalytic activation or transformation. The pathways involved often include electron transfer processes and ligand exchange mechanisms.
Comparación Con Compuestos Similares
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(3+): An oxidized form of the compound with iron(3+).
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;cobalt(2+): A similar compound with cobalt(2+) instead of iron(2+).
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+): A similar compound with nickel(2+) instead of iron(2+).
Uniqueness: tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is unique due to its specific coordination environment and the presence of tert-butyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it distinct from other similar compounds with different metal centers or ligand structures.
Propiedades
Fórmula molecular |
C20H42FeN4 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) |
InChI |
InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |
Clave InChI |
MIOUQVABQSKCOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)
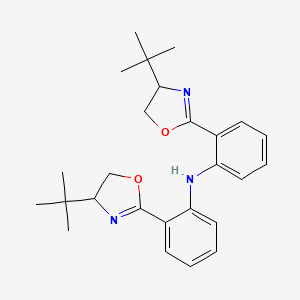
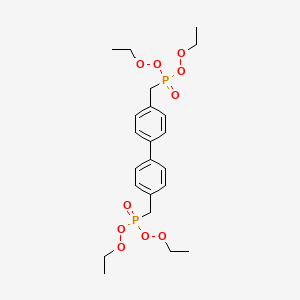
![2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide](/img/structure/B13399088.png)
![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13399101.png)
![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13399112.png)
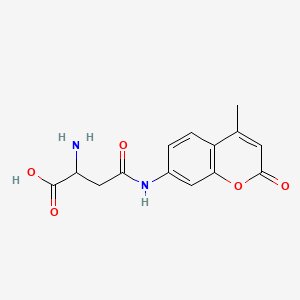
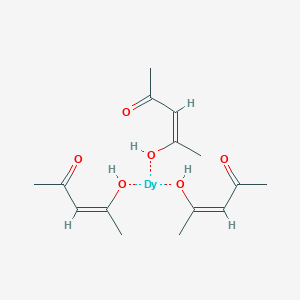

![Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)](/img/structure/B13399148.png)
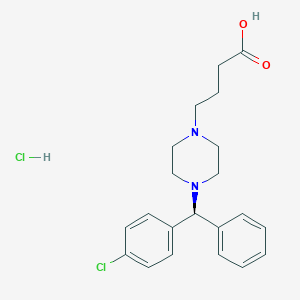
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
